Cas no 2680804-25-3 (benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate)

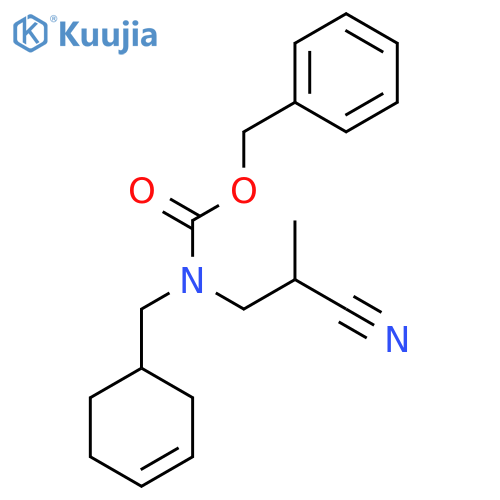

2680804-25-3 structure

商品名:benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate

benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680804-25-3

- benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate

- EN300-28292490

- benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate

-

- インチ: 1S/C19H24N2O2/c1-16(12-20)13-21(14-17-8-4-2-5-9-17)19(22)23-15-18-10-6-3-7-11-18/h2-4,6-7,10-11,16-17H,5,8-9,13-15H2,1H3

- InChIKey: GJXDOELSMWTKKV-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC(C#N)C)CC1CC=CCC1)=O

計算された属性

- せいみつぶんしりょう: 312.183778013g/mol

- どういたいしつりょう: 312.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 446

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 53.3Ų

benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292490-0.25g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28292490-1.0g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28292490-10g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28292490-5.0g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28292490-0.05g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28292490-1g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28292490-5g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28292490-2.5g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28292490-10.0g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28292490-0.1g |

benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |

2680804-25-3 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 |

benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2680804-25-3 (benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 157047-98-8(Benzomalvin C)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量